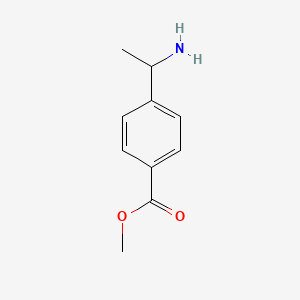

Methyl 4-(1-aminoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-aminoethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral amine (R)-Methyl 4-(1-aminoethyl)benzoate from the prochiral ketone methyl 4-acetylbenzoate. The primary focus is on the asymmetric reductive amination, a key transformation that establishes the desired stereochemistry. This guide details the reaction mechanism, presents various catalytic systems with their performance data, and provides a representative experimental protocol.

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereodefined amino and ester functionalities make it a crucial intermediate for the synthesis of various biologically active molecules. The most direct and atom-economical method for its preparation is the asymmetric reductive amination of methyl 4-acetylbenzoate. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by an enantioselective reduction to the target chiral amine.

The success of this transformation hinges on the use of a chiral catalyst that can effectively control the stereochemical outcome of the reduction. This guide will explore different catalytic approaches, with a focus on transition metal catalysts that have shown high efficacy and enantioselectivity in similar reactions.

Reaction Pathway and Mechanism

The asymmetric reductive amination of methyl 4-acetylbenzoate proceeds in two main steps:

-

Imine Formation: The carbonyl group of methyl 4-acetylbenzoate reacts with an ammonia source, typically an ammonium salt such as ammonium acetate, to form an intermediate imine. This reaction is reversible, and the equilibrium can be shifted towards the imine by removing the water byproduct.

-

Asymmetric Reduction: A chiral catalyst, usually a transition metal complex with a chiral ligand, coordinates to the imine and facilitates its reduction by a hydride source, such as molecular hydrogen (H₂). The chiral environment of the catalyst directs the hydride attack to one face of the imine, leading to the preferential formation of the (R)-enantiomer of the product.

Caption: General reaction pathway for the asymmetric reductive amination of methyl 4-acetylbenzoate.

Catalytic Systems and Performance Data

Several catalytic systems have been developed for the asymmetric reductive amination of aryl ketones. Ruthenium-based catalysts, in particular, have demonstrated high activity and enantioselectivity for this transformation. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Below is a summary of representative catalytic systems and their reported performance for the asymmetric reductive amination of acetophenone derivatives, which are close structural analogs of methyl 4-acetylbenzoate.

| Catalyst System | Substrate | Amine Source | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Ru/C₃-TunePhos | Various Alkyl Aryl Ketones | NH₄OAc | H₂ | Methanol | 80 | 24 | >90 | >90 |

| [RuCl(p-cymene){(S)-BINAP}]Cl | Aryl Methyl Ketone | NH₃, NH₄Cl | H₂ | Methanol/H₂O | 80 | 24 | 95.7 (area) | 71.7 |

| Ru-(S)-dtbm-Segphos | Aryl Methyl Ketone | NH₃, NH₄Cl | H₂ | Methanol | 110 | 24 | >93 | >93 |

| Ir-f-Binaphane | Aryl Ketones | Phenylhydrazide | H₂ | Toluene | 60 | 24 | up to 99 | up to 99 |

Note: The data presented is for analogous substrates and serves as a reference for the expected performance in the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate via asymmetric reductive amination.

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from literature for the asymmetric reductive amination of aryl methyl ketones.[1] Researchers should optimize the conditions for the specific substrate, methyl 4-acetylbenzoate.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonium acetate (NH₄OAc)

-

[Ru(OAc)₂( (R)-C₃-TunePhos)] (or a similar chiral ruthenium catalyst)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave or a similar reactor

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Reactor Setup: In a glovebox or under an inert atmosphere, a high-pressure autoclave is charged with methyl 4-acetylbenzoate (1.0 mmol), ammonium acetate (5.0 mmol), and the chiral ruthenium catalyst (0.01 mmol, 1 mol%).

-

Solvent Addition: Anhydrous methanol (5 mL) is added to the autoclave.

-

Reaction: The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times. The pressure is then set to 50 atm of H₂, and the reaction mixture is stirred at 80 °C for 24 hours.

-

Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is then concentrated under reduced pressure. The residue is redissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-Methyl 4-(1-aminoethyl)benzoate.

-

Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The asymmetric reductive amination of methyl 4-acetylbenzoate is an efficient and direct method for the synthesis of the valuable chiral intermediate (R)-Methyl 4-(1-aminoethyl)benzoate. The use of chiral ruthenium catalysts with appropriate phosphine ligands has been shown to provide high yields and excellent enantioselectivities for similar transformations. This guide provides a solid foundation for researchers and drug development professionals to successfully implement and optimize this important synthetic route. Further screening of catalysts, ligands, and reaction conditions may lead to even more efficient and scalable processes.

References

Enantioselective Synthesis of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of Methyl 4-(1-aminoethyl)benzoate, a valuable chiral building block in pharmaceutical and chemical industries. The document details prominent synthetic strategies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Introduction

This compound is a chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The presence of a stereocenter necessitates precise control over the synthetic route to obtain the desired enantiomer, which is crucial for pharmacological activity. The primary strategies for achieving high enantioselectivity in the synthesis of this and related chiral amines revolve around two main approaches: asymmetric hydrogenation of prochiral imines and biocatalytic reductive amination of the corresponding ketone.[4][5][6][7]

Core Synthetic Strategies

The two predominant methodologies for the enantioselective synthesis of this compound are transition metal-catalyzed asymmetric hydrogenation and biocatalytic asymmetric reductive amination.

1. Asymmetric Hydrogenation of Prochiral Imines:

This is a highly efficient and direct method for producing chiral amines.[4][5] The process involves the reduction of a prochiral imine precursor, derived from the condensation of methyl 4-acetylbenzoate and an amine source, using a chiral catalyst. Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated significant success in this area.[8][9] The choice of ligand is critical for achieving high enantioselectivity.

2. Biocatalytic Asymmetric Reductive Amination:

This approach utilizes enzymes, such as amine dehydrogenases (AmDH) or transaminases (TA), to catalyze the conversion of a ketone to a chiral amine with high enantiopurity.[6][10] Starting from methyl 4-acetylbenzoate, an (R)-selective amine dehydrogenase can directly produce the desired (R)-amine using ammonia and a cofactor like NADH.[6] Alternatively, a transaminase can be employed, using a chiral amine donor to transfer its amino group and chirality to the ketone substrate.[6][7] This method is often favored for its high selectivity, mild reaction conditions, and environmentally friendly nature.

Quantitative Data Summary

The following tables summarize the quantitative data for different enantioselective synthesis methods of chiral amines, providing a basis for comparison.

| Catalyst/Enzyme | Substrate | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Asymmetric Hydrogenation | - | up to 90 | [4] |

| Iridium-(Cp*) complexes with diamine ligands & chiral HA | N-aryl imines from aryl ketones | Asymmetric Hydrogenation | - | up to 98 | [4][5] |

| Ir–P,N chiral complexes (SimplePHOX) | N-aryl imines | Asymmetric Hydrogenation | - | 96 | [4] |

| Chiral Iridium-diphosphine ligand | Cyclic 2-aryl imines | Asymmetric Hydrogenation | High | up to 96 | [8] |

| (R)-selective Amine Dehydrogenase (AmDH) | Methyl 4-acetylbenzoate | Biocatalytic Reductive Amination | High | High | [6] |

| Transaminase (TA) | Methyl 4-acetylbenzoate | Biocatalytic Reductive Amination | High | High | [6] |

Experimental Protocols

1. General Protocol for Asymmetric Hydrogenation of N-aryl Imines:

This protocol is a generalized procedure based on common practices in the field.[4][8]

-

Imine Formation: The N-aryl imine is synthesized by the condensation of methyl 4-acetylbenzoate with the corresponding aniline derivative in a suitable solvent like toluene, often with azeotropic removal of water.

-

Hydrogenation: In a high-pressure reactor, the imine substrate is dissolved in a degassed solvent (e.g., methanol, dichloromethane). The chiral iridium catalyst (e.g., formed in situ from [Ir(COD)Cl]₂ and a chiral phosphine ligand) is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (pressure and temperature are catalyst and substrate dependent) and stirred for the specified reaction time.

-

Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral amine.

-

Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[11][12][13]

2. General Protocol for Biocatalytic Reductive Amination using a Transaminase:

This protocol is a generalized procedure based on established biocatalytic methods.[6][10]

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer), the substrate, methyl 4-acetylbenzoate, is added. The transaminase enzyme and a suitable amine donor (e.g., isopropylamine) are then added to the mixture. A cofactor, typically pyridoxal 5'-phosphate (PLP), is also required.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 12-48 hours). The pH of the reaction is maintained within the optimal range for the enzyme.

-

Work-up and Purification: After the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography.

-

Determination of Enantiomeric Excess: The enantiomeric excess is determined using chiral HPLC or other standard analytical techniques.[14][15]

Visualizations

Caption: Key synthetic pathways to this compound.

Caption: Workflow for Asymmetric Hydrogenation.

Caption: Key components in biocatalytic reductive amination.

References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. researchgate.net [researchgate.net]

- 11. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate

This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic this compound, a key chiral building block in pharmaceutical synthesis. The document details three major resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section includes detailed experimental protocols, data presentation in tabular format for clear comparison, and workflow visualizations to elucidate the experimental processes.

Introduction

This compound possesses a single stereocenter, existing as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-specific, making the separation of these enantiomers a critical step in the development of pharmaceuticals. This guide explores the theoretical and practical aspects of resolving the racemic mixture of this compound to obtain the desired enantiomerically pure compounds. The synthesis of the racemic starting material is typically achieved through the reductive amination of methyl 4-acetylbenzoate.[1]

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique that involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[2][3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] For the resolution of a basic compound like this compound, chiral acids such as tartaric acid or mandelic acid are commonly employed as resolving agents.[4]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a representative example based on established methods for the resolution of chiral amines.

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, at an elevated temperature.

-

In a separate vessel, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, also at an elevated temperature.

-

Slowly add the tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt in water.

-

Add a base, such as a 1 M sodium hydroxide solution, until the pH of the solution is approximately 10-11 to deprotonate the amine.

-

Extract the liberated enantiomerically enriched amine with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee%) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Data Presentation

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | [4] |

| Solvent | Methanol | N/A |

| Stoichiometry (Amine:Acid) | 2:1 | [4] |

| Crystallization Time | 12-24 hours | [4] |

| Theoretical Yield (single enantiomer) | < 50% | [3] |

| Expected Enantiomeric Excess (after one crystallization) | > 90% | [4] |

Workflow Diagram

Caption: Classical Resolution Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are commonly used enzymes for the resolution of amines through enantioselective acylation or deacylation. In a typical EKR of a racemic amine, an acyl donor is used to selectively acylate one of the enantiomers, which can then be separated from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is a representative example based on established methods for the enzymatic resolution of chiral amines.

-

Enzyme Preparation:

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) is a commonly used and robust enzyme for this purpose.

-

Dry the enzyme under vacuum before use.

-

-

Kinetic Resolution:

-

Dissolve racemic this compound (1.0 eq) in a non-polar organic solvent such as toluene or methyl tert-butyl ether (MTBE).

-

Add an acyl donor, for example, ethyl acetate (2.0-3.0 eq).

-

Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted amine.

-

-

Separation and Isolation:

-

Remove the enzyme by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated amine from the unreacted amine using column chromatography on silica gel.

-

-

Deprotection (if necessary):

-

The acylated amine can be deprotected (hydrolyzed) using acidic or basic conditions to yield the other enantiomer of the amine.

-

Data Presentation

| Parameter | Value | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | N/A |

| Acyl Donor | Ethyl Acetate | N/A |

| Solvent | Toluene | N/A |

| Temperature | 40 °C | N/A |

| Reaction Time | 24-72 hours (until ~50% conversion) | N/A |

| Expected Conversion | ~50% | N/A |

| Expected Enantiomeric Excess (product and remaining substrate) | > 95% | N/A |

Workflow Diagram

Caption: Enzymatic Kinetic Resolution Workflow.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are widely used for their broad applicability.

Experimental Protocol: Preparative HPLC

This protocol is a representative example for a preparative chiral HPLC separation.

-

Column and Mobile Phase Selection:

-

Select a suitable chiral stationary phase. Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series) are a good starting point.

-

Develop an analytical method first to determine the optimal mobile phase composition for good separation (resolution > 1.5). A typical mobile phase for this type of compound could be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol.

-

-

Sample Preparation:

-

Dissolve the racemic this compound in the mobile phase at a high concentration, ensuring it is fully dissolved.

-

-

Preparative Separation:

-

Equilibrate the preparative chiral column with the chosen mobile phase.

-

Inject the concentrated sample onto the column.

-

Collect the fractions corresponding to the two separated enantiomer peaks as they elute from the column.

-

-

Analysis and Product Recovery:

-

Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

-

Combine the fractions containing the pure enantiomers.

-

Remove the solvent under reduced pressure to obtain the resolved enantiomers.

-

Data Presentation

| Parameter | Value | Reference |

| Column | CHIRALPAK® AD-H (Amylose derivative) or similar | N/A |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine | N/A |

| Flow Rate | Dependent on column dimensions | N/A |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | N/A |

| Loading | Dependent on column dimensions and separation factor | N/A |

| Expected Recovery | > 95% | N/A |

| Expected Enantiomeric Purity | > 99% | N/A |

Workflow Diagram

Caption: Preparative Chiral HPLC Workflow.

References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Spectroscopic Profile of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed spectroscopic analysis of Methyl 4-(1-aminoethyl)benzoate. It is important to note that publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally analogous compounds. All predicted data should be confirmed by experimental analysis.

Introduction

This compound is a chiral aromatic amino acid ester with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, an ester, and a chiral center, makes it a versatile intermediate for creating complex, biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental data, this guide leverages predictive methodologies and draws comparisons with the known spectroscopic data of related compounds, such as Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with the experimental data of analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |

| ~7.40 | Doublet | 2H | Aromatic (ortho to -CH(NH₂)CH₃) |

| ~4.15 | Quartet | 1H | Methine (-CH (NH₂)CH₃) |

| ~3.85 | Singlet | 3H | Methoxy (-COOCH₃) |

| ~1.60 (variable) | Singlet (broad) | 2H | Amine (-NH₂) |

| ~1.35 | Doublet | 3H | Methyl (-CH(NH₂)CH₃) |

Solvent: CDCl₃. The chemical shift of the amine protons is variable and dependent on concentration and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl (-C OOCH₃) |

| ~148 | Aromatic (quaternary, attached to -CH(NH₂)CH₃) |

| ~129 | Aromatic (CH, ortho to -COOCH₃) |

| ~128 | Aromatic (quaternary, attached to -COOCH₃) |

| ~126 | Aromatic (CH, ortho to -CH(NH₂)CH₃) |

| ~52 | Methine (-C H(NH₂)CH₃) |

| ~51 | Methoxy (-COOC H₃) |

| ~25 | Methyl (-CH(NH₂)CH₃) |

Solvent: CDCl₃

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch |

| ~1280 | Strong | C-O stretch (ester) |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for this compound

| m/z | Interpretation |

| 179.09 | Molecular Ion [M]⁺ |

| 164.07 | [M - CH₃]⁺ |

| 120.04 | [M - COOCH₃]⁺ |

| 105.03 | [M - CH(NH₂)CH₃]⁺ |

| 44.05 | [CH(NH₂)CH₃]⁺ |

Method: Electron Ionization (EI)

Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data of Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate are presented below.

Methyl 4-aminobenzoate

Table 5: Experimental ¹H and ¹³C NMR Data for Methyl 4-aminobenzoate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.85 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |

| ¹H | 6.65 | Doublet | 2H | Aromatic (ortho to -NH₂) |

| ¹H | 3.82 | Singlet | 3H | Methoxy (-COOCH₃) |

| ¹H | 4.05 (broad) | Singlet | 2H | Amine (-NH₂) |

| ¹³C | 167.1 | - | - | Carbonyl (-C OOCH₃) |

| ¹³C | 150.9 | - | - | Aromatic (quaternary, attached to -NH₂) |

| ¹³C | 131.6 | - | - | Aromatic (CH, ortho to -COOCH₃) |

| ¹³C | 119.9 | - | - | Aromatic (quaternary, attached to -COOCH₃) |

| ¹³C | 113.8 | - | - | Aromatic (CH, ortho to -NH₂) |

| ¹³C | 51.5 | - | - | Methoxy (-COOC H₃) |

Solvent: CDCl₃

Table 6: Experimental IR and MS Data for Methyl 4-aminobenzoate

| Spectroscopy | Key Data | Interpretation |

| IR (cm⁻¹) | 3425, 3340 | N-H stretch |

| 1695 | C=O stretch | |

| 1610, 1520 | Aromatic C=C stretch | |

| 1280 | C-O stretch | |

| MS (m/z) | 151 | [M]⁺ |

| 120 | [M - OCH₃]⁺ | |

| 92 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard laboratory practices.

NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for compound characterization is crucial for accurate and efficient structure elucidation.

Chemical and physical properties of Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic compound that holds significance as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, a methyl ester, and a chiral center, allows for diverse chemical modifications and stereospecific interactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Chemical and Physical Properties

The properties of this compound, with a focus on the (R)-enantiomer, are summarized below. It is important to note that while data for the racemic mixture and individual enantiomers may be similar in many aspects, optical activity is the key differentiating property.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(1-Amino-ethyl)-benzoic acid methyl ester | [1] |

| CAS Number | 912342-10-0 ((R)-enantiomer) | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Boiling Point | 281.5 °C at 760 mmHg | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with reductive amination of a ketone precursor being a common and effective method. Both racemic and asymmetric syntheses are possible, followed by purification and, if necessary, chiral resolution.

Experimental Protocol 1: Racemic Synthesis via Reductive Amination

This protocol outlines the synthesis of racemic this compound from Methyl 4-acetylbenzoate.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in methanol.

-

Add an excess of ammonium acetate or a solution of ammonia in methanol to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers, chiral HPLC is a widely used technique.[2]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving chiral amines.[2]

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.

General Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers will have different retention times, allowing for their separation and collection.

The workflow for synthesizing and resolving this compound can be visualized as follows:

References

Methyl 4-(1-aminoethyl)benzoate: A Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-aminoethyl)benzoate is a versatile chiral building block of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a primary chiral amine at the benzylic position and a reactive methyl ester on a benzene ring, makes it a valuable precursor for the enantioselective synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its applications in the development of active pharmaceutical ingredients (APIs), with a focus on providing actionable experimental protocols and quantitative data.

Introduction: The Importance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast number of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of the amine-bearing carbon center is often critical for biological activity, as different enantiomers of a drug can exhibit vastly different pharmacological, and toxicological profiles. Consequently, the development of robust methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry.

This compound, particularly in its (R)- or (S)-enantiopure form, serves as an exemplary chiral building block. Its key structural features include:

-

A Stereogenic Center: The carbon atom alpha to the nitrogen atom is a chiral center, providing the foundation for asymmetric synthesis.

-

A Primary Amino Group: This functional group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination.

-

An Aromatic Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another site for molecular elaboration.

These features make it a valuable intermediate for creating a diverse array of derivatives, particularly for APIs targeting neurological and cardiovascular diseases.[2]

Synthetic Routes to Enantiopure this compound

The efficient synthesis of enantiomerically pure this compound is crucial for its utility. The two primary strategies employed are the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.

Asymmetric Reductive Amination

The most direct and atom-economical approach is the asymmetric reductive amination of the prochiral precursor, methyl 4-acetylbenzoate. This transformation can be achieved using both chemocatalytic and biocatalytic methods.

-

Chemocatalytic Approach: This method involves the reduction of an imine, formed in situ from methyl 4-acetylbenzoate and an ammonia source, using a chiral transition metal catalyst. Complexes of iridium and rhodium with chiral phosphine ligands are commonly employed for the asymmetric hydrogenation of imines, often achieving high enantioselectivity.

-

Biocatalytic Approach: Enzymes offer exceptional stereoselectivity. Amine dehydrogenases (AmDH) or transaminases (TAs) can be used to convert the ketone directly to the desired chiral amine with high enantiomeric excess (ee).[3]

Logical Flow: Asymmetric Synthesis of Chiral Amines

Caption: General workflow for asymmetric synthesis of chiral amines.

Kinetic Resolution of Racemic Amine

An alternative and well-established method is the kinetic resolution of a racemic mixture of this compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. Lipase-catalyzed enantioselective acylation is a particularly effective method.

In this process, a lipase, such as Novozym 435 (Candida antarctica lipase B), selectively acylates one enantiomer (e.g., the R-enantiomer) in the presence of an acylating agent. The slower-reacting enantiomer (e.g., the S-enantiomer) remains unreacted. The resulting acylated amine (amide) and the unreacted amine can then be easily separated due to their different chemical properties. A German patent provides a detailed protocol for this separation, achieving high yields and enantiomeric purity.[4]

Applications in Organic Synthesis

The synthetic utility of this compound lies in the selective transformation of its two primary functional groups.

N-Functionalization (Acylation)

The primary amino group is readily acylated to form amides. This reaction is fundamental in drug development for introducing various functionalities and building larger molecular scaffolds. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

C-Terminal Modification

The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with other amines to form amides, a key reaction in the synthesis of many pharmaceuticals.

Experimental Workflow: Utilization as a Chiral Building Block

Caption: Synthetic pathways utilizing the functional handles of the building block.

Data Presentation

The following table summarizes quantitative data for the synthesis of enantiopure this compound via enzymatic kinetic resolution.

Table 1: Enzymatic Kinetic Resolution of (±)-Methyl 4-(1-aminoethyl)benzoate

| Parameter | Details |

|---|---|

| Reaction Type | Lipase-catalyzed enantioselective acylation |

| Starting Material | (±)-Methyl 4-(1-aminoethyl)benzoate (17.9 g, 0.1 mol) |

| Enzyme | Novozym 435 (500 mg) |

| Acylating Agent | Methoxyacetic acid isopropyl ester (19.8 g, 0.15 mol) |

| Solvent | Toluene (150 mL) |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Outcome | Complete conversion of (R)-enantiomer to the amide |

| Product Isolated | (S)-Methyl 4-(1-aminoethyl)benzoate sulfate salt |

| Yield | 8.9 g (78% of theoretical for the S-enantiomer) |

| Enantiomeric Purity | Enantiomerically pure by HPLC analysis |

Data sourced from patent DE102005062966A1.[4]

Experimental Protocols

Protocol 1: Synthesis of Enantiopure (S)-Methyl 4-(1-aminoethyl)benzoate via Enzymatic Resolution

This protocol is adapted from patent DE102005062966A1.[4]

Materials:

-

Racemic this compound (17.9 g, 0.1 mol)

-

Toluene (150 mL)

-

Methoxyacetic acid isopropyl ester (19.8 g, 0.15 mol)

-

Novozym 435 (immobilized Candida antarctica lipase B) (500 mg)

-

Sulfuric acid

Procedure:

-

A solution of racemic this compound (1) in toluene (150 mL) is prepared in a suitable reaction vessel.

-

Methoxyacetic acid isopropyl ester and Novozym 435 are added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Reaction progress is monitored by HPLC to confirm the complete conversion of the R-enantiomer (R-1) to the corresponding R-amide (R-2), leaving the unreacted S-amine (S-1).

-

Upon completion, the enzyme is filtered off from the reaction mixture.

-

The unreacted (S)-amine is precipitated from the filtrate by the addition of sulfuric acid, forming the sulfate salt.

-

The precipitate is isolated by filtration, washed, and dried.

-

Isolation: 8.9 g (78% of the theoretical maximum for the single enantiomer) of the (S)-methyl 4-(1-aminoethyl)benzoate sulfate salt is isolated as a white, crystalline solid. HPLC analysis confirms the product is enantiomerically pure.

Protocol 2: General Procedure for N-Benzoylation

This is a representative protocol for the acylation of the primary amine function.

Materials:

-

(S)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Benzoyl chloride (1.1 eq)

Procedure:

-

Dissolve (S)-Methyl 4-(1-aminoethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Add benzoyl chloride dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzoylated product.

Conclusion

This compound is a high-value chiral building block with significant potential for the synthesis of complex enantiopure molecules. Its straightforward preparation via established methods like asymmetric reductive amination and, as detailed here, enzymatic kinetic resolution, makes it readily accessible. The presence of two distinct and versatile functional handles allows for a wide range of synthetic manipulations, cementing its role as a key intermediate for researchers and professionals in the field of drug discovery and development. The detailed protocols provided herein offer a practical guide for its synthesis and derivatization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. DE102005062966A1 - Preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate comprises reacting a racemic mixture of 4-(1-aminoethyl)-benzoic acid methyl ester with acylating agent and lipase, and adding sulfuric acid - Google Patents [patents.google.com]

Technical Guide: Stability and Storage of Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the stability profile and recommended storage conditions for Methyl 4-(1-aminoethyl)benzoate (CAS No: 80051-07-6). Due to the limited availability of public, in-depth stability studies for this specific molecule, this guide synthesizes information from supplier data, chemical principles, and studies on structurally related aminobenzoate esters.

Chemical Profile

This compound is a chiral aromatic ester containing a primary amine and a methyl ester functional group.[1][2] This bifunctional nature makes it a versatile intermediate in pharmaceutical synthesis but also susceptible to specific degradation pathways.[1][2] Its stability is paramount for ensuring the purity, potency, and safety of subsequent manufacturing processes and final active pharmaceutical ingredients (APIs).

Chemical Structure:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₁₀H₁₃NO₂[4]

-

Molecular Weight: 179.22 g/mol [3]

-

Appearance: White to Yellow Sticky Oil to Solid or Solid[3]

Recommended Storage Conditions

Proper storage is critical to prevent degradation. The following conditions are based on recommendations from multiple chemical suppliers. Adherence to these guidelines is essential to maintain the compound's integrity over time.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale / Notes |

|---|---|---|

| Temperature | 2°C to 8°C | Refrigeration slows down potential hydrolytic and oxidative degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The primary amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen. |

| Light | Protect from light. Store in a dark place.[3][4] | Aromatic amines and benzoates can be photolabile. Opaque or amber containers are required. |

| Moisture | Store in a dry, well-sealed container.[4] | Prevents atmospheric moisture from initiating hydrolysis of the ester group. |

Potential Degradation Pathways

While specific kinetic data for this compound is not publicly available, its chemical structure suggests susceptibility to several degradation mechanisms common to aminobenzoate esters.[5][6] Key potential pathways include hydrolysis, oxidation, and photodegradation.

Caption: Logical relationship between environmental factors and degradation pathways.

Hydrolysis

The ester linkage is the most probable site for degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 4-(1-aminoethyl)benzoic acid and methanol.[7] The presence of moisture is a key initiator for this process.

References

- 1. Stability indicating assay | PPT [slideshare.net]

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 3. This compound | 80051-07-6 [sigmaaldrich.com]

- 4. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]

- 5. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. quora.com [quora.com]

Solubility profile of Methyl 4-(1-aminoethyl)benzoate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating both a chiral amine and an aromatic ester, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. An understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides an overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Data Presentation: Solubility of a Related Compound

The solubility of methyl 4-aminobenzoate, a structurally similar compound, has been qualitatively described in several sources. This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.

| Compound | Solvent | Solubility | Citation |

| Methyl 4-aminobenzoate | Alcohol (Ethanol) | Soluble | [1][2] |

| Ether | Soluble | [1][2] | |

| Water | Slightly Soluble | [1][2] |

Experimental Protocols: Determining Solubility

For a precise understanding of the solubility profile of this compound, experimental determination is necessary. The following is a detailed methodology based on the widely accepted shake-flask method for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

2. Materials:

- This compound (pure, solid form)

- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity

- Scintillation vials or flasks with screw caps

- Shaking incubator or water bath with temperature control

- Analytical balance

- Filtration apparatus (e.g., syringe filters with appropriate membrane material)

- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

3. Procedure:

4. Data Analysis: Record the average solubility values and standard deviations for each solvent.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

Logical Relationship in Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a potential synthetic pathway.

Caption: A potential synthetic pathway for this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a framework for researchers and drug development professionals. By leveraging qualitative data from analogous compounds and implementing robust experimental protocols, a comprehensive solubility profile can be established. This information is paramount for the effective utilization of this important chiral building block in its various applications.

References

An In-depth Technical Guide to Methyl 4-(1-aminoethyl)benzoate: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material information for Methyl 4-(1-aminoethyl)benzoate (CAS RN: 80051-07-6), a key intermediate in pharmaceutical research and organic synthesis. This document is intended for professionals in laboratory and drug development settings.

Chemical Identification and Properties

This compound is a benzoate ester recognized for its role as a building block in the synthesis of various biologically active molecules.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 80051-07-6 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | [1] |

| Physical Form | White to Yellow Sticky Oil to Solid or Solid | |

| Boiling Point | 281.5 °C at 760 mmHg (for (R)-enantiomer) | [2] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. Adherence to safety precautions is crucial.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound in a laboratory setting is outlined below.

Storage

Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.[3] For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.

First Aid Measures

In the event of exposure, follow these first aid protocols:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[3] |

| Skin Contact | Wash off with soap and plenty of water.[3] |

| Eye Contact | Flush eyes with water as a precaution.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] |

Accidental Release Measures

In case of an accidental release, follow these steps:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

-

Environmental Precautions: No special environmental precautions are required.[3]

-

Methods for Cleaning Up: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[3]

Toxicological and Physicochemical Data

| Data Point | Value |

| LD50 (Oral) | Data not available |

| LD50 (Dermal) | Data not available |

| LC50 (Inhalation) | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Density | Data not available |

Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in publicly accessible literature, its synthesis can be conceptually understood through related chemical transformations. A logical workflow for a potential synthesis via reductive amination is presented below.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. As a chiral building block, its biological effects would be highly dependent on the structure of the final molecule it is incorporated into.[4] The logical relationship for investigating the biological activity of a novel compound synthesized using this intermediate is depicted below.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is imperative that all laboratory work is conducted in accordance with institutional safety policies and under the direct supervision of a qualified individual.

References

Biological Activity Screening of Methyl 4-(1-aminoethyl)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate and its derivatives represent a class of organic compounds with significant potential in drug discovery. Possessing a chiral center and versatile functional groups—an amino group and an aromatic ester—these molecules serve as valuable scaffolds for the synthesis of novel therapeutic agents. Their structural similarity to other biologically active benzoate and aminobenzoate derivatives suggests a broad range of pharmacological activities waiting to be explored. This technical guide provides a comprehensive overview of the screening methodologies and known biological activities associated with this chemical class and its close structural relatives, offering a foundational resource for researchers in the field.

The core structure's potential for modification allows for the exploration of a wide chemical space, tuning properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to optimize interactions with biological targets. This guide details the experimental protocols for evaluating anticancer, antimicrobial, and enzyme-inhibiting activities, supported by quantitative data from relevant studies and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of aromatic esters, including those related to this compound, have demonstrated notable cytotoxic effects against various cancer cell lines. The screening process for these compounds typically involves a tiered approach, beginning with broad cytotoxicity assays and progressing to more specific mechanism-of-action studies.

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various benzoate derivatives against selected cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the data from related structures provide a strong rationale for their investigation. For instance, Schiff base derivatives of 4-aminobenzoic acid have shown promising results.[1]

| Compound Class | Derivative/Compound | Cell Line | Activity Metric | Value | Reference |

| 4-Aminobenzoic Acid Schiff Bases | Derivative with 5-nitrofurfural | HepG2 (Liver Cancer) | IC50 | ≥ 15.0 µM | [1][2] |

| Benzothiazole Aniline Derivatives | L1 (BTA + 1,2-ethylenediamine) | Liver, Breast, Lung, etc. | IC50 | Better than cisplatin | [3] |

| 4-amino-3-chloro benzoate ester | Compound N5a | A549, HepG2, HCT-116 | IC50 | Not specified | [4] |

| Eugenyl Benzoate Derivatives | Compound 9 | HT29 (Colon Cancer) | IC50 | 26.56 µmol/ml | [5] |

Experimental Protocols for Anticancer Screening

A logical workflow is essential for efficiently screening and characterizing the anticancer potential of new derivatives.

Caption: General workflow for anticancer drug screening.

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

-

Cell Plating: Seed cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 450-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9] Derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential EGFR inhibitors.[4]

Caption: Simplified EGFR signaling pathway and inhibition.

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Benzoate derivatives and related Schiff bases have shown promising activity against a range of bacterial and fungal pathogens.[2][3][10]

Data on Antimicrobial Activity

The following table presents minimum inhibitory concentration (MIC) data for related aminobenzoic acid derivatives against various microorganisms.

| Compound Class | Derivative/Compound | Microorganism | MIC (µM) | Reference |

| 4-Aminobenzoic Acid Schiff Bases | Derivative with salicylaldehyde | Staphylococcus aureus (MRSA) | from 15.62 | [1][2] |

| 4-Aminobenzoic Acid Schiff Bases | Derivative with 5-nitrofurfural | Candida albicans | ≥ 7.81 | [2] |

| Methyl Benzoate Derivatives | Methyl 4-chlorobenzoate | Pseudomonas aeruginosa | > 250 µg/mL | [11] |

| Methyl Benzoate Derivatives | Methyl 4-methoxybenzoate | Staphylococcus aureus | > 250 µg/mL | [11] |

Experimental Protocols for Antimicrobial Screening

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (or another appropriate medium).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader. Resazurin-based assays can also be used, where a color change indicates metabolic activity (growth).[14]

Enzyme Inhibition

Enzyme inhibition is a primary mechanism of action for many drugs. The structural features of this compound derivatives make them candidates for inhibitors of various enzymes. A notable example is the inhibition of human biotinidase by a related derivative.[15]

Data on Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Type | Kᵢ Value | Reference |

| Biotinyl-methyl 4-(amidomethyl)benzoate | Human Biotinidase | Competitive | Not specified | [15] |

Experimental Protocol for Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes like biotinidase.[16][17][18]

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and test inhibitor in the buffer or a suitable solvent (like DMSO).

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test inhibitor. Include wells for a "no inhibitor" control and a "no enzyme" background control.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of a product or the depletion of the substrate over time. This is often done using a spectrophotometer (for colorimetric or fluorescent products) or a luminometer.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[18]

-

This assay measures biotinidase activity by quantifying the release of p-aminobenzoic acid (PABA) from the artificial substrate N-biotinyl-p-aminobenzoate.[19]

-

Reaction Mixture: In a microplate well, combine human serum (as a source of biotinidase), buffer (e.g., phosphate buffer, pH 6.0), and the test inhibitor.

-

Substrate Addition: Add N-biotinyl-p-aminobenzoate to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Color Development: Add sodium nitrite, followed by ammonium sulfamate and then N-(1-Naphthyl)ethylenediamine dihydrochloride to develop a colored product with the released PABA.

-

Measurement: Read the absorbance at 546 nm. The amount of color is proportional to the biotinidase activity. Compare the activity in the presence of the inhibitor to the control to calculate percent inhibition.

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new therapeutic options. An oxabicyclic derivative of methyl benzoate has shown promising antileishmanial effects, suggesting that the core scaffold is a viable starting point for developing novel treatments.[14]

Experimental Protocol for Antileishmanial Screening

Screening against Leishmania donovani involves assays against both the promastigote (insect stage) and amastigote (intracellular human stage) forms of the parasite.[20][21]

Caption: Workflow for antileishmanial drug screening.

-

Macrophage Culture: Plate mammalian macrophages (e.g., THP-1 cell line) in 96-well plates and differentiate them into a macrophage-like state.

-

Infection: Infect the macrophages with stationary-phase L. donovani promastigotes. The promastigotes will be phagocytosed and will transform into amastigotes within the macrophages.

-

Compound Treatment: After an incubation period to allow for infection (e.g., 24 hours), remove extracellular parasites and treat the infected cells with various concentrations of the test derivatives for 72-96 hours.

-

Quantification: Lyse the host macrophages and quantify the number of viable amastigotes. This can be done by:

-

Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.

-

Reporter Gene Assay: Using parasite lines engineered to express reporter enzymes like luciferase or β-galactosidase.

-

-

Data Analysis: Determine the EC50 (effective concentration to reduce parasite burden by 50%) for each compound. The selectivity index (SI) is then calculated as the ratio of the host cell cytotoxicity (CC50) to the antiparasitic activity (EC50). A higher SI value indicates greater selectivity for the parasite.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are prime candidates for screening against cancer, microbial infections, parasitic diseases, and for enzyme inhibition. This guide provides the foundational protocols and a strategic framework for researchers to undertake a systematic biological activity screening of this compound class. By employing the described workflows and assays, research and drug development professionals can efficiently identify and characterize novel derivatives with therapeutic potential.

References

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. apec.org [apec.org]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]

Structure-Activity Relationship (SAR) Studies of Methyl 4-(1-aminoethyl)benzoate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate and its analogs represent a class of compounds with significant potential in various therapeutic and practical applications. The core structure, featuring a chiral aminoethyl group and a benzoate moiety, serves as a versatile scaffold for chemical modification. Understanding the structure-activity relationships (SAR) of these analogs is crucial for optimizing their biological activity, be it for insect repellency, antimicrobial effects, or other pharmacological actions. This technical guide provides an in-depth overview of the available SAR data, detailed experimental protocols for activity assessment, and a discussion of the potential mechanisms of action.

Structure-Activity Relationship (SAR) for Insect Repellent Activity

Recent studies have highlighted the insect repellent properties of methyl benzoate and its derivatives. The structural modifications of the benzoate ring have been shown to significantly influence the repellent efficacy and longevity.

Quantitative Data on Repellent Activity of Methyl Benzoate Analogs

The following table summarizes the repellent activity of various methyl benzoate analogs against the common bed bug, Cimex lectularius. The data showcases how substitutions on the benzene ring impact the duration of repellency.

| Compound | Structure | Repellency at 0 hours | Repellency at 24 hours | Repellency at 7 days |

| Methyl benzoate (MB) | R = H | Significant | Not Significant | Not Significant |

| Methyl 2-methoxybenzoate (M2MOB) | R = 2-OCH3 | Significant | Significant | Significant |

| Methyl 3-methoxybenzoate (M3MOB) | R = 3-OCH3 | Significant | Not Significant | Significant |

| Methyl 2-chlorobenzoate (M2CB) | R = 2-Cl | Significant | Significant | Not Significant |

| Methyl 3-methylbenzoate (M3MB) | R = 3-CH3 | Significant | Significant | Not Significant |

| Hexyl benzoate (HB) | Ester = Hexyl | Not Significant | Not Significant | Not Significant |

| Vinyl benzoate (VB) | Ester = Vinyl | Significant | Significant | Not Significant |

Data adapted from studies on Cimex lectularius.

From this data, it is evident that substitutions on the benzene ring, particularly methoxy groups at the 2 and 3 positions, can enhance the duration of repellent activity compared to the unsubstituted methyl benzoate. The position of the substituent also plays a critical role, as seen in the differing long-term efficacy of M2MOB and M3MOB.

Antileishmanial Activity of a Complex Oxabicyclic Analog

A more complex derivative of methyl benzoate, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207), has been investigated for its antileishmanial activity against Leishmania donovani.

Quantitative Data on Antileishmanial Activity

| Compound | Target Stage | IC50 (µM) |

| Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207) | L. donovani promastigotes | 18.39 ± 0.72 |

| PS-207 in combination with 5 µM miltefosine | L. donovani promastigotes | 1.50 ± 0.25 |

This data demonstrates the potential of structurally modified methyl benzoate analogs as antiparasitic agents. The synergistic effect observed with miltefosine suggests a potential combination therapy approach.

Experimental Protocols

Insect Repellency Bioassay (Choice Assay)

This protocol is designed to assess the spatial repellency of volatile compounds against insects like bed bugs.

-

Apparatus Setup : A petri dish (or similar arena) is used. A filter paper is placed at the bottom. The arena is divided into a treated and an untreated (control) half.

-